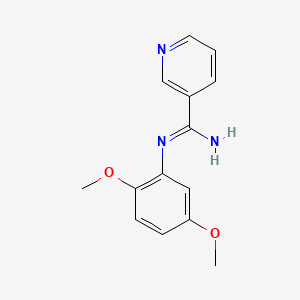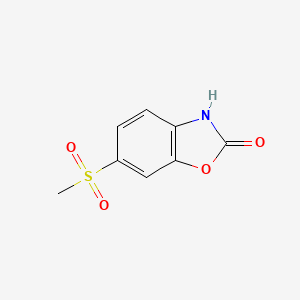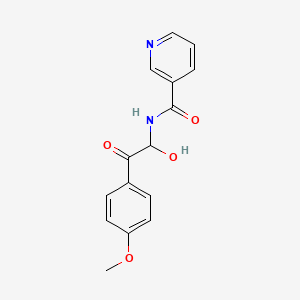
4-Methoxyphenylglyoxal nicotinamido-hemiacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of 4-methoxyphenylglyoxal and nicotinamido-hemiacetal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal typically involves the reaction of 4-methoxyphenylglyoxal with nicotinamide under specific conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hemiacetal linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the synthesis. The use of immobilized enzymes or catalysts can also be employed to enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenylglyoxal nicotinamido-hemiacetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-Methoxyphenylglyoxal nicotinamido-hemiacetal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylglyoxal: A simpler compound that lacks the nicotinamido-hemiacetal moiety.
Nicotinamido-hemiacetal: A compound that contains the hemiacetal linkage but lacks the 4-methoxyphenylglyoxal structure.
Uniqueness
4-Methoxyphenylglyoxal nicotinamido-hemiacetal is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .
Propriétés
Numéro CAS |
42069-26-1 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-6-4-10(5-7-12)13(18)15(20)17-14(19)11-3-2-8-16-9-11/h2-9,15,20H,1H3,(H,17,19) |
Clé InChI |
LZQNQDGIOMAUIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




-lambda~5~-phosphane](/img/structure/B14653864.png)
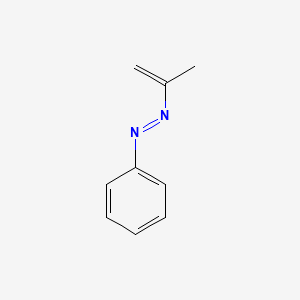

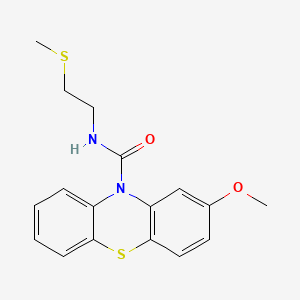
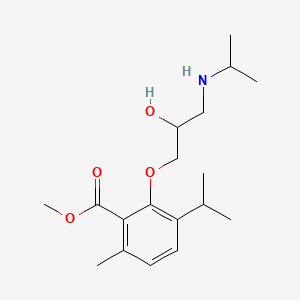
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)


